
5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-phenoxy-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C16H13N3O2 and its molecular weight is 279.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity of Pyrimidine Derivatives
- Research has highlighted the synthesis and biological evaluation of 5-substituted 2,4-diaminopyrimidine derivatives, demonstrating marked inhibition of retrovirus replication in cell culture. This includes potent inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, showcasing the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003).
Synthetic Methodologies
- The synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate compound of pyrimidine was reported, presenting a method that achieved a total yield of about 46% with a purity higher than 99.5%. This work contributes to the development of efficient synthetic routes for pyrimidine derivatives (Liu Guo-ji, 2009).
Inhibitory Activities Against Keratinocyte Growth
- Psoralens derivatives, including 8-methoxypsoralen and 4,5',8-trimethylpsoralen, have been studied for their use in treating epidermal proliferative diseases. Research into 4'- and 5'-pyridinium derivatives of 4',5'-dihydro-TMP, which do not penetrate cells or form DNA cross-links, has shown that they retain biological activity as inhibitors of keratinocyte cell growth when activated by UVA light, suggesting the cell membrane as a significant target for psoralens (Mariano et al., 2002).
DNA Photolyase Activity
- Photolyases, utilizing the energy of visible light, repair DNA by breaking the cyclobutane ring of pyrimidine dimers induced by UV radiation. This enzyme, which contains FADH- and a second chromophore (either MTHF or 8-HDF), plays a crucial role in DNA repair mechanisms by restoring the functional form of flavin and dipyrimidine for a new cycle of catalysis, emphasizing the significance of pyrimidine derivatives in understanding DNA repair processes (Sancar, 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-4-phenoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-20-14-11-18-15(13-9-5-6-10-17-13)19-16(14)21-12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZUPWOCVDOWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

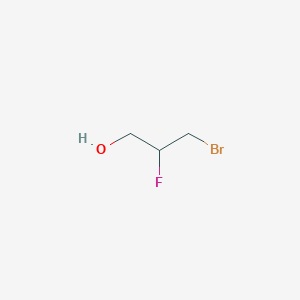

![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)
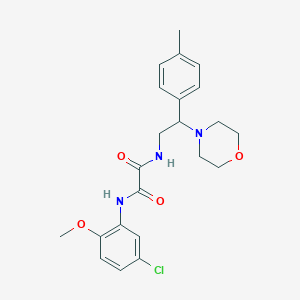
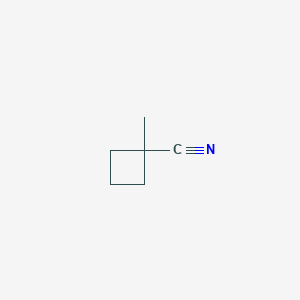
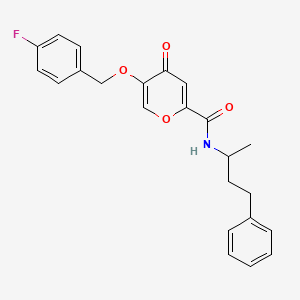
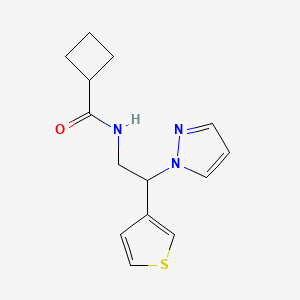
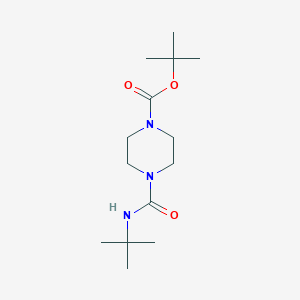
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
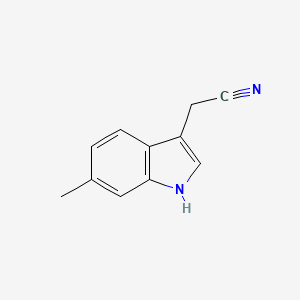
![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
